molecular formula C9H12O4 B148943 ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 876014-27-6

ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No. B148943
M. Wt: 184.19 g/mol
InChI Key: UAFHUMBBORXHIV-GJMOJQLCSA-N
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Description

The compound ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic compounds and their reactions, which can provide insight into the chemistry of similar structures. For instance, the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-endo-carboxylate resulted in products from a Wagner-Meerwein type rearrangement and a lactonization product, indicating that the compound may also undergo similar reactions under appropriate conditions .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives. These reactions typically involve the substitution of one functional group by another, which is facilitated by the presence of a leaving group and a nucleophile . Although the exact synthesis of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can be deduced from spectroscopic data and chemical transformations. The presence of a bicyclic framework and functional groups such as hydroxy and carboxylate suggests a complex three-dimensional structure that could exhibit chirality, as indicated by the stereochemical descriptors (1S,5R,6R) .

Chemical Reactions Analysis

The chemical reactions of related bicyclic compounds involve rearrangements and lactonization, as seen in the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-endo-carboxylate. These reactions are influenced by the presence of acidic conditions and the reactivity of the functional groups present in the molecule . The ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate could potentially undergo similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate are not explicitly provided, related compounds have been characterized by techniques such as IR, (1)H NMR, and LC/MS analysis. These techniques provide information on the molecular vibrations, the environment of hydrogen atoms within the molecule, and the mass-to-charge ratio of the compound, respectively. Such analyses are crucial for understanding the physical and chemical behavior of the compound, including its stability, reactivity, and potential as a pharmaceutical agent .

Scientific Research Applications

Skeletal Rearrangement and Novel Syntheses

A study conducted by Kobayashi et al. investigated a novel skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, leading to 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions, demonstrating the flexibility of bicyclic systems in organic synthesis (Kobayashi, Ono, & Kato, 1992).

Antimicrobial and Antitumor Agents

Research by Shibamoto et al. identified new beta-lactam antibiotics, PS-6 and PS-7, with unique structural features derived from bicyclic compounds, highlighting their potential in antibiotic development (Shibamoto, Koki, Nishino, Nakamura, Kiyoshima, Okamura, Okabe, Okamoto, Fukagawa, Shimauchi, Ishikura, & Lein, 1980).

Radical Reactions and Synthesis of Carba-sugars

Cossy et al. explored the photoinduced electron transfer in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, demonstrating innovative approaches to synthesizing glycoside analogs (Cossy, Ranaivosata, Bellosta, Ancerewicz, & Ferritto, 1995).

Synthesis of Aminocyclitol Derivatives

Jotterand and Vogel synthesized new conduramines and aminocyclitol derivatives from 7-oxabicyclo[2.2.1]hept-5-ene-1,2-exo,3-exo-trimethanol, highlighting the potential for generating novel bioactive compounds (Jotterand & Vogel, 1998).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the search results . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h3,6-8,10H,2,4H2,1H3/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFHUMBBORXHIV-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(C2C(C1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

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